![molecular formula C13H8O2S B14684266 Dibenzo[b,d]thiophene-1-carboxylic acid CAS No. 34724-68-0](/img/structure/B14684266.png)
Dibenzo[b,d]thiophene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,d]thiophene-1-carboxylic acid is an organosulfur compound that consists of a dibenzo[b,d]thiophene core with a carboxylic acid functional group at the 1-position This compound is part of the larger family of dibenzothiophenes, which are known for their aromatic properties and presence in various natural and synthetic materials
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the intramolecular cyclization of o-alkynylthiophenols, which can be catalyzed by rhodium complexes . Another approach involves the Ullmann cross-coupling reaction of o-bromoarylthioacetamides, followed by cyclization to form the dibenzo[b,d]thiophene core .
Industrial Production Methods: Industrial production of dibenzo[b,d]thiophene-1-carboxylic acid may involve large-scale cyclization reactions using readily available starting materials and catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Biphenyl derivatives
Substitution: Halogenated or nitrated dibenzo[b,d]thiophene derivatives
Scientific Research Applications
Dibenzo[b,d]thiophene-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzo[b,d]thiophene-1-carboxylic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. For example, certain derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Dibenzothiophene: Similar in structure but lacks the carboxylic acid group.
Dibenzofuran: Contains an oxygen atom instead of sulfur.
Benzothiophene: A simpler structure with only one benzene ring fused to a thiophene ring.
Uniqueness: Dibenzo[b,d]thiophene-1-carboxylic acid is unique due to the presence of both the dibenzo[b,d]thiophene core and the carboxylic acid functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
34724-68-0 |
|---|---|
Molecular Formula |
C13H8O2S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
dibenzothiophene-1-carboxylic acid |
InChI |
InChI=1S/C13H8O2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H,(H,14,15) |
InChI Key |
CLDJTTWVDVIKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


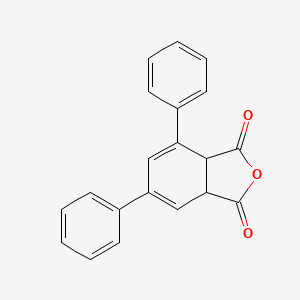
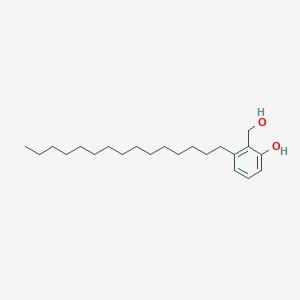
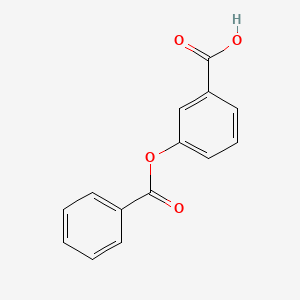
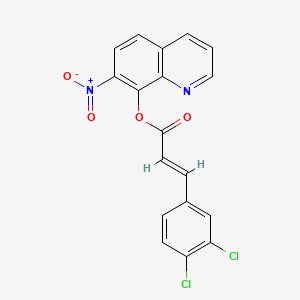
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
![1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]](/img/structure/B14684207.png)
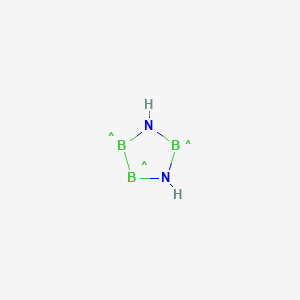
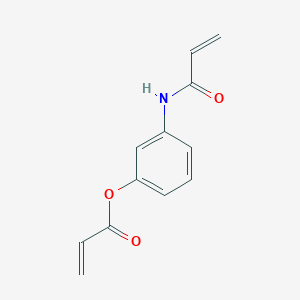
![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)
![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)



